3-(5-Benzyl-1,3-thiazol-2-yl)-2-imino-5-phenyl-1,3-thiazolidin-4-one
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Overview
Description
3-(5-Benzyl-1,3-thiazol-2-yl)-2-imino-5-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by its unique structure, which includes a thiazolidinone core, a benzyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Benzyl-1,3-thiazol-2-yl)-2-imino-5-phenyl-1,3-thiazolidin-4-one typically involves the reaction of 2-aminothiazole derivatives with appropriate aldehydes and thiourea. One common method includes the cyclization of 2-aminothiazole with benzaldehyde and thiourea under reflux conditions in ethanol . The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired thiazolidinone derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(5-Benzyl-1,3-thiazol-2-yl)-2-imino-5-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
3-(5-Benzyl-1,3-thiazol-2-yl)-2-imino-5-phenyl-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Biology: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(5-Benzyl-1,3-thiazol-2-yl)-2-imino-5-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce migration and invasion by targeting the STAT3 signaling pathway. This pathway is crucial for various cellular processes, including cell growth and survival. By binding to the SH2 domain of STAT3, the compound prevents its phosphorylation and activation, thereby inhibiting downstream signaling and suppressing disease progression.
Comparison with Similar Compounds
Similar Compounds
2-Imino-4-oxothiazolidin-5-ylidene Acetates: These compounds share a similar thiazolidinone core but differ in their substituents, leading to variations in their chemical reactivity and biological activity.
Thiazolylazo Dyes: These compounds contain a thiazole ring and are used in various industrial applications, including dyeing and data storage.
Heteroarylimino-1,3-thiazolidinones: These compounds have been studied for their potential as antibacterial and anticancer agents, similar to 3-(5-Benzyl-1,3-thiazol-2-yl)-2-imino-5-phenyl-1,3-thiazolidin-4-one.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as the STAT3 pathway, highlights its potential as a therapeutic agent. Additionally, its versatility in undergoing various chemical reactions makes it a valuable compound for synthetic and industrial applications.
Properties
Molecular Formula |
C19H15N3OS2 |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-(5-benzyl-1,3-thiazol-2-yl)-2-imino-5-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15N3OS2/c20-18-22(17(23)16(25-18)14-9-5-2-6-10-14)19-21-12-15(24-19)11-13-7-3-1-4-8-13/h1-10,12,16,20H,11H2 |
InChI Key |
AVMXXESPIRVLPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)N3C(=O)C(SC3=N)C4=CC=CC=C4 |
Origin of Product |
United States |
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